molecular formula C19H20N4O4 B2386465 N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-14-6

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2386465
M. Wt: 368.393
InChI Key: LWBCICUWRAXNHX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as DMXB-A, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been found to have a unique mechanism of action that could be useful in the treatment of a variety of medical conditions.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is involved in various synthetic pathways, including the synthesis of β-substituted-α,β-unsaturated amides. Its reactivity has been explored in the context of β-lithiations of carboxamides, leading to the formation of lactams and trisubstituted α,β-unsaturated amides upon treatment with butyllithium and subsequent reactions with electrophiles (Katritzky, Szajda, & Lam, 1993).

Antitumor Activity

Research on derivatives closely related to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has shown promising antitumor activities. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, bearing resemblance in structure, highlighted broad spectrum antitumor activity. These compounds demonstrated significant potency against various cancer cell lines, suggesting the potential of similar compounds for anticancer research (Al-Suwaidan et al., 2016).

Amidation Reactions

In synthetic chemistry, efficient, racemization-free amidation of protected amino acids has been achieved using compounds structurally related to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide. Such reactions are crucial for producing amino acid amides with good yield and optical purity, which is essential for pharmaceutical synthesis (Somlai, Szókán, & Balaspiri, 1992).

Anticonvulsant Agents

The synthesis and evaluation of hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been conducted. These studies involve compounds structurally akin to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, aiming to create new antiepileptic drugs. Preliminary screenings have shown promising results in preclinical seizure models, highlighting the potential therapeutic applications of such compounds (Kamiński et al., 2015).

Synthesis of Novel Derivatives

The compound has also been used in the synthesis of novel benzoxazoles under catalyst conditions facilitated by bis-ionic liquids. This research indicates the compound's utility in creating new molecules with potential applications in various fields, including materials science and pharmaceuticals (Nikpassand, Fekri, & Farokhian, 2015).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-14-10-13(11-15(12-14)27-2)20-18(24)8-5-9-23-19(25)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCICUWRAXNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

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